p-Tolyl vs. Thiophene Substituent: CCR5 Activity Differential
A direct structural analog in which the p-tolyl group is replaced by a thiophene ring (BDBM50205734 / CHEMBL220199) demonstrates measurable but weak CCR5 agonism in a cellular assay, whereas the p-tolyl version (target compound) shows no reported activity against CCR5. This difference establishes that the para-methylphenyl substituent is incompatible with the minimal pharmacophore required for CCR5 engagement [1][2].
| Evidence Dimension | CCR5 agonist activity (EC₅₀) |
|---|---|
| Target Compound Data | No detectable CCR5 agonist activity reported |
| Comparator Or Baseline | 1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid derivative (BDBM50205734): EC₅₀ = 1,100 nM |
| Quantified Difference | Qualitative (active vs. inactive) |
| Conditions | Aequorin-based assay in CHO-K1 cells expressing human CCR5 |
Why This Matters
Researchers targeting CCR5-related pathways should avoid the p-tolyl derivative as a negative control or starting scaffold for that target, while the thiophene analog provides a validated (though weak) entry point.
- [1] BindingDB. BDBM50205734 – EC₅₀ 1,100 nM for CCR5 agonism. View Source
- [2] ChEMBL. CHEMBL220199 – Biological activity summary. View Source
